4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Antimicrobial Staphylococcus aureus Diapophytoene desaturase inhibition

Procure high-purity 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one (CAS 1888593-02-9) for specialized research. Its distinct 1-oxa-4,8-diazaspiro[5.5]undecane core and N4-phenyl substituent are critical for studies on neurokinin (NK1) and sigma receptors. Activity data shows IC50 of 20 µM against S. aureus diapophytoene desaturase. Ensure experimental integrity; generic substitution is invalid due to altered pharmacophore. Inquire for bulk orders.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B8013432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)CN(C(=O)CO2)C3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-13-9-18-14(7-4-8-15-10-14)11-16(13)12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11H2
InChIKeySINBWZWJXLUSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one - Core Specifications and Chemical Class Context


4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one (CAS 1888593-02-9) is a synthetic spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[5.5]undecane core with a phenyl substituent at the 4-position . The compound has a molecular formula of C14H18N2O2 and a molecular weight of 246.31 g/mol, and is typically supplied as a research chemical with purity specifications of 95% or higher . This scaffold is known in the patent literature as a substructure of neurokinin (NK1) antagonists [1] and is related to broader classes of sigma (σ) receptor ligands [2].

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: Why Spirocyclic Scaffold Specificity Precludes Simple In-Class Substitution


Generic substitution within the 1-oxa-4,8-diazaspiro[5.5]undecane class is not scientifically valid due to the critical role of both the nitrogen placement (4,8- vs. 4,9-diazaspiro) and the N-substituent in determining biological activity. For instance, repositioning the nitrogen atoms from the 4,8- to the 4,9- positions fundamentally alters the pharmacophore, as seen in the development of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives which exhibit potent dual MOR/σ1R activity, a profile absent in the 4,8-diaza series [1]. Furthermore, within the 4,8-diaza subclass, the specific N4-phenyl substituent on this compound is structurally distinct from the N8-substituted analogs (e.g., 8-(m-tolyl) derivatives) and the N4-protected variants (e.g., 4-Boc, 4-tosyl) which serve different synthetic and screening purposes [2]. These differences directly impact binding affinity, selectivity, and the intended experimental outcome, as evidenced by the limited and specific activity data available for this exact compound [3].

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: Quantifiable Differentiation and Comparative Activity Data


Quantifiable Antimicrobial Activity: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one vs. Clinical Isolate

In a direct head-to-head comparison against a clinical isolate of Staphylococcus aureus Newman, 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one demonstrated measurable inhibition of diapophytoene desaturase, a key enzyme in staphyloxanthin biosynthesis. The compound achieved this effect with an IC50 of 20 µM (2.00E+4 nM) [1]. This provides a quantitative benchmark for its antimicrobial potential.

Antimicrobial Staphylococcus aureus Diapophytoene desaturase inhibition

NK1 Antagonism Class-Level Inference for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

While no direct quantitative data exists for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one, the compound is a substructure of a broader patent class of substituted oxa-diaza-spiro-[5.5]-undecanone derivatives claimed as neurokinin antagonists, specifically with NK1 antagonistic activity [1]. This class-level inference positions the compound as a relevant scaffold for exploring NK1-mediated pathways, in contrast to related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives which are primarily explored for dual MOR/σ1R activity and lack this specific NK1 association [2].

Neurokinin NK1 antagonist GPCR

Sigma Receptor Ligand Class Association for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

The compound's core scaffold (oxa-diazaspiro[5.5]undecane) is explicitly claimed in patents for oxa-diazaspiro compounds having pharmacological activity towards the sigma (σ) receptor [1]. This is a separate class-level association from the NK1 activity. While closely related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been optimized to achieve nanomolar affinity for σ1 receptors (e.g., Ki = 0.47 - 12.1 nM for a related series [2]), no direct affinity data is available for this 4,8-diaza isomer. The structural difference between the 4,8- and 4,9-diaza scaffolds is known to be a key determinant of sigma receptor binding, meaning this compound's activity cannot be inferred from the 4,9-diaza data.

Sigma receptor Pain CNS

Recommended Research Applications for 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one Based on Verifiable Differentiation


Phenotypic Screening for Novel Antimicrobial Adjuvants

The quantifiable IC50 value (20 µM) for inhibition of diapophytoene desaturase in S. aureus, as recorded in BindingDB, justifies the use of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one in phenotypic screening assays aimed at identifying new antimicrobial leads or adjuvants that target staphyloxanthin biosynthesis [1].

Scaffold for Selective NK1 Antagonist Development

Based on its classification within the patented oxa-diaza-spiro-[5.5]-undecanone NK1 antagonist series, this compound serves as a differentiated starting point for medicinal chemistry programs targeting the NK1 receptor for indications such as emesis, anxiety, or visceral pain, as opposed to the dual MOR/σ1R-targeting 4,9-diaza isomer [1][2].

Exploratory Probe for Sigma Receptor Isomer Selectivity

Given the patent literature linking the oxa-diazaspiro[5.5]undecane scaffold to sigma receptor activity, and the established importance of nitrogen placement (4,8- vs. 4,9-diaza) for receptor binding, 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a valuable tool compound for exploring the structure-activity relationship (SAR) of sigma receptor ligands. Its use can help determine if the 4,8-diaza geometry confers any unique selectivity or functional profile compared to the more studied 4,9-diaza series [3][4].

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